molecular formula C8H20NO2P B3049339 N-diethoxyphosphanyl-N-ethylethanamine CAS No. 20262-87-7

N-diethoxyphosphanyl-N-ethylethanamine

Cat. No. B3049339
CAS RN: 20262-87-7
M. Wt: 193.22 g/mol
InChI Key: UHRWQVZMGFDNCG-UHFFFAOYSA-N
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Description

“N-diethoxyphosphanyl-N-ethylethanamine” is a phosphine derivative with two ethoxy groups attached to the phosphorus atom and an ethylamine group . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . Phosphines are phosphorus analogues of amines, with phosphorus replacing nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a central phosphorus atom, with two oxygen atoms each bonded to an ethyl group (forming the diethoxyphosphanyl part), and a nitrogen atom bonded to two hydrogen atoms and an ethyl group (forming the ethylethanamine part) .


Chemical Reactions Analysis

Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Phosphines can participate in a wide range of reactions, including those involving the formation of P-C, P-N, and P-O bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, amines are known for their basicity, and their boiling points are usually higher than those of comparable-sized alkanes due to their ability to form hydrogen bonds . The properties of phosphines can vary widely depending on their substituents .

Mechanism of Action

The mechanism of action of a compound depends on its application. For example, in medicinal chemistry, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many amines are flammable and can be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N-diethoxyphosphanyl-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10-7-3)11-8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRWQVZMGFDNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364090
Record name Diethyl N,N-diethylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-diethoxyphosphanyl-N-ethylethanamine

CAS RN

20262-87-7
Record name Diethyl N,N-diethylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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